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Safety and Efficacy Profile of Tenalisib + Romidepsin

The following table summarizes quantitative data from a Phase I/II clinical trial involving patients with

relapsed/refractory T-Cell Lymphoma [1].

Parameter Findings from Phase l/ll Study (N=33)

Recommended Phase Il Dose Tenalisib: 800 mg, orally, twice daily + Romidepsin: 14 mg/mz, 1V, on
Days 1, 8, 15 of a 28-day cycle [1]

Most Common Treatment- Nausea, thrombocytopenia, increased aspartate aminotransferase,
Emergent Adverse Events increased alanine aminotransferase, decreased appetite,
(AEs) ( >15% of patients) neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss,

diarrhea, hypokalemia [1]

Grade =3 Treatment-Related 69.7% of patients experienced related grade 3 or higher AEs [1]
AEs

Overall Response Rate (ORR) 63.0% (Complete Response: 25.9%, Partial Response: 37.0%) [1]

ORR by Subtype Peripheral TCL (PTCL): 75.0% ¢ Cutaneous TCL (CTCL): 53.3% [1]
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Parameter Findings from Phase I/ll Study (N=33)

Median Duration of Response 5.03 months [1]
(DoR)

Experimental Protocol of the Key Study

The data in the table above was generated using the following clinical trial methodology [1]:

e Study Design: This was a multicenter, open-label, non-randomized, Phase I/Il study
(ClinicalTrials.gov Identifier: NCTO3770000).
¢ Primary Objective: To characterize the safety, tolerability, and determine the Maximum Tolerated
Dose (MTD) of the Tenalisib and Romidepsin combination.
e Participants: The study enrolled 33 adult patients with relapsed or refractory T-Cell Lymphoma (16
with PTCL and 17 with CTCL) who had received prior therapies.
e Treatment Regimen:
o Phase | (Dose Escalation): The doses of Tenalisib (400, 600, 800 mg BID) and Romidepsin
(12, 12, 14 mg/m?) were escalated across cohorts to find the optimal combination.
o Phase Il (Dose Expansion): Patients were treated at the recommended dose (Tenalisib 800
mg BID + Romidepsin 14 mg/m?).
e Endpoints Assessed:
o Safety: Incidence of adverse events (AEs), serious AEs (SAEs), and dose-limiting toxicities
(DLTSs).
o Efficacy: Overall Response Rate (ORR) assessed using the Lugano Classification for PTCL
and global response score for CTCL, plus Duration of Response (DoR).
o Pharmacokinetics (PK): Interaction potential between Tenalisib and Romidepsin.

Mechanism of Action and Rationale for Combination

The combination of Tenalisib and Romidepsin is grounded in their synergistic mechanisms of action

targeting different pathways in cancer cells, as shown in the diagram below [1].
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Tenalisib (Oral) Romidepsin (1V)

Inhibits PI3K 3/y (vlir;h;?etfaigﬁfe) Inhibits HDAC

Disrupts cell growth, Modulates gene expression,
proliferation, and survival induces apoptosis & cell cycle arrest

Synergistic Anti-Tumor Effect

Click to download full resolution via product page

¢ Tenalisib's Role: As a highly selective dual inhibitor of PI3K 8ly, it disrupts critical signaling
pathways for cancer cell growth and survival. Its metabolite also inhibits Salt-Inducible Kinase 3
(SIK3), which is implicated in tumorigenesis [1].

e Romidepsin's Role: This is a known Histone Deacetylase (HDAC) inhibitor. By blocking HDAC, it
modulates epigenetic regulation, leading to altered gene expression, and can induce cancer cell
death and cell cycle arrest [1].

¢ Synergistic Effect: Pre-clinical studies in T-cell ymphoma cell lines suggested that combining PI3K
and HDAC inhibitors could produce a synergistic anti-tumor effect, providing the rationale for this
clinical combination trial [1].

Context and Comparisons

e Tenalisib as a Single Agent: Prior to the combination study, a Phase I/Ib study showed that single-
agent Tenalisib was well-tolerated and demonstrated an Overall Response Rate (ORR) of 45.7% in
heavily pre-treated TCL patients. Notably, it did not cause late-onset immune toxicities like colitis or
pneumonitis, which have been associated with earlier generation PI3K inhibitors [2].

¢ Positioning in the Treatment Landscape: The combination of Tenalisib and Romidepsin
represents a novel targeted therapy approach. The documented efficacy, with an ORR of 63%,
appears promising compared to the modest activity (ORR 25-30%) of several currently approved
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single-agent therapies for relapsed/refractory TCL, highlighting its potential for further clinical
development [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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